molecular formula C17H17Cl2N3O2S B7056867 5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-3-carboxamide

5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-3-carboxamide

Cat. No.: B7056867
M. Wt: 398.3 g/mol
InChI Key: VETXSNSRGTYLTO-UHFFFAOYSA-N
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Description

5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-3-carboxamide is a complex organic compound that features a piperazine ring substituted with a dichlorobenzoyl group and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-3-carboxamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2,3-dichlorobenzoyl group through a nucleophilic substitution reaction.

    Attachment of the Thiophene Moiety: The intermediate is then reacted with a thiophene-3-carboxylic acid derivative under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain bacterial strains and its potential as an antipsychotic agent.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

5-[[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in drug design and materials science.

Properties

IUPAC Name

5-[[4-(2,3-dichlorobenzoyl)piperazin-1-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2S/c18-14-3-1-2-13(15(14)19)17(24)22-6-4-21(5-7-22)9-12-8-11(10-25-12)16(20)23/h1-3,8,10H,4-7,9H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETXSNSRGTYLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CS2)C(=O)N)C(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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